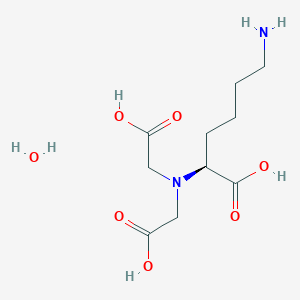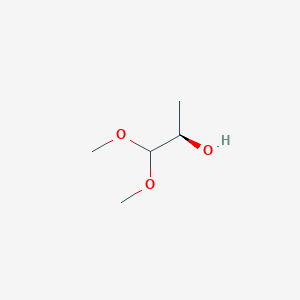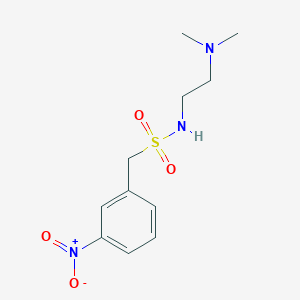 CAS No. 128723-16-0](/img/structure/B3069029.png)
1,25-二羟基维生素 D3-[D3](CertiMass 溶液)
描述
1,25-Dihydroxyvitamin D3, also known as calcitriol, is the biologically active form of vitamin D. It is known to monitor calcium and phosphate metabolism in humans. It also regulates insulin secretion and induces cellular differentiation . It is the major controlling hormone of intestinal calcium absorption .
Synthesis Analysis
The synthetic strategy of 1α,25-dihydroxyvitamin D3 (calcitriol) relies on an unprecedented Si-assisted SN2′-syn displacement of carbamates by cuprates to set the challenging pivotal quaternary methyl group at the fused-ring junction of the CD-trans-hydrindane core .Molecular Structure Analysis
The genomic mechanism of 1,25 (OH) 2 D 3 action involves the direct binding of the 1,25 (OH) 2 D 3 activated vitamin D receptor/retinoic X receptor (VDR/RXR) heterodimeric complex to specific DNA sequences .Chemical Reactions Analysis
The biologically active form of vitamin D is 1,25-dihydroxyvitamin D (1,25(OH) 2 D). Measurement of serum levels of 1,25(OH) 2 D should be considered upon suspicion of deficiency or excess of this form of the vitamin .Physical and Chemical Properties Analysis
The molecular weight of 1,25 (OH) 2 D is approximately 416.7 . The molecular formula is C27H44O3 .科学研究应用
在肿瘤细胞调控中的作用
1,25-二羟基维生素 D3 在骨骼和钙稳态中发挥重要作用,还可抑制增殖并刺激正常和恶性细胞的分化。它在癌细胞中表现出抗增殖作用,尽管需要超生理剂量才能产生这种作用。维生素 D 类似物,如卡泊三醇,由于其抗增殖特性,已被临床批准用于治疗银屑病等增生性皮肤病 (Leyssens、Verlinden 和 Verstuyf,2014 年)。
免疫调节作用
1,25-二羟基维生素 D3 在免疫系统中作为旁分泌因子,影响免疫防御的所有细胞成分。其在免疫调节中的作用已得到广泛研究,一些维生素 D 类似物具有免疫学作用,但对钙和骨代谢的影响较小,使其成为潜在的免疫调节药物 (Casteels、Bouillon、Waer 和 Mathieu,1995 年)。
对移植物存活的影响
研究表明,1,25-二羟基维生素 D3 可以延长同种异体移植物的存活时间,使其成为预防移植物排斥的有效剂剂。在涉及小鼠和大鼠的研究中,发现它比环孢素更有效,而不会引起高钙血症 (Hullett 等人,1998 年)。
预防自身免疫性糖尿病
已发现使用 1,25-二羟基维生素 D3 治疗可以预防 NOD 小鼠(人类自身免疫性糖尿病模型)发生临床糖尿病。它使诱导自身 MLR 中抑制机制的能力正常化,而这在对照 NOD 小鼠中通常会受到抑制 (Mathieu、Waer、Laureys、Rutgeerts 和 Bouillon,1994 年)。
定量方法
已经开发出使用高效液相色谱-串联质谱法测量血清中 1,25-二羟基维生素 D3 和 D2 的有效方法,这对于各种疾病的临床诊断和管理至关重要 (Mahlow、Bunch 和 Wang,2016 年)。
作用机制
Target of Action
Calcitriol-d3, also known as 1,25-Dihydroxyvitamin D3-[D3], primarily targets the Vitamin D Receptor (VDR) . VDR is a nuclear receptor that is expressed in monocytes and is induced upon activation of T and B lymphocytes . Calcitriol-d3 also targets the mitochondrial large-conductance calcium-regulated potassium channel .
Mode of Action
Calcitriol-d3 interacts with its targets and brings about several changes. It binds to and activates the VDR in the nucleus of the cell, which then increases the expression of many genes . This hormone-like action leads to enhanced absorption of dietary calcium and phosphate from the gastrointestinal tract, promotes renal tubular reabsorption of calcium in the kidneys, and stimulates the release of calcium stores from the skeletal system . It also modulates the action of cytokines and may regulate immune and inflammatory response, cell turnover, and cell differentiation .
Biochemical Pathways
The biochemical pathway of Calcitriol-d3 involves several steps. It is produced in the body after a series of conversion steps of 7-dehydrocholesterol from exposure to UV light. 7-dehydrocholesterol is converted to Vitamin D3 in the skin, which is then converted to Calcifediol in the liver and kidneys. Calcifediol undergoes hydroxylation to form calcitriol via 1α-hydroxylase (CYP27B1) activity .
Pharmacokinetics
The pharmacokinetics of Calcitriol-d3 involves its absorption, distribution, metabolism, and excretion (ADME). Calcitriol undergoes enterohepatic recycling and biliary excretion . The active form of the vitamin, 1,25-dihydroxy vitamin D3 (calcitriol), is known to be recycled via the liver and excreted in the bile .
Result of Action
The molecular and cellular effects of Calcitriol-d3’s action are diverse. It plays a crucial role in plasma calcium regulation, enhances absorption of dietary calcium and phosphate from the gastrointestinal tract, promotes renal tubular reabsorption of calcium in the kidneys, and stimulates the release of calcium stores from the skeletal system . It also has been demonstrated to increase energy efficiency by suppressing UCP2 expression, which is modulated by signaling pathways of classical nuclear receptors (nVDR), where calcitriol acts as a natural ligand .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Calcitriol-d3. For instance, UV light exposure is necessary for the initial conversion of 7-dehydrocholesterol to Vitamin D3 in the skin, which is a precursor to Calcitriol-d3 . Furthermore, factors such as diet, health status, and genetic factors can also influence the metabolism and action of Calcitriol-d3.
安全和危害
In the presence of renal disease or hypercalcemia, testing of 1,25-dihydroxy vitamin D (DHVD) might be needed to adequately assess vitamin D status. The 25-hydroxyvitamin D (25HDN) test in serum is otherwise the preferred initial test for assessing vitamin D status and most accurately reflects the body’s vitamin D stores .
未来方向
In recent years, vitamin D has received increased attention due to the resurgence of vitamin D deficiency and rickets as a global health issue together with compelling evidence in the laboratory indicating that 1,25-dihydroxyvitamin D 3 [1,25 (OH) 2 D 3 ], the hormonally active form of vitamin D, generates a number of extraskeletal biological responses including inhibition of breast, colon, and prostate cancer cell progression; effects on the cardiovascular system; and protection against a number of autoimmune diseases .
生化分析
Biochemical Properties
Calcitriol-d3 plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it is involved in the bioconversion process where Vitamin D3 is converted into calcitriol by Actinomyces hyovaginalis isolate CCASU-A11-2 . This interaction significantly contributes to the improvement of the bioconversion process .
Cellular Effects
Calcitriol-d3 has profound effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, calcitriol-d3 regulates the cell cycle, induces apoptosis, promotes cell differentiation, and acts as an anti-inflammatory factor within the tumor microenvironment .
Molecular Mechanism
The molecular mechanism of action of Calcitriol-d3 is quite complex. It exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For example, treatment of human preadipocytes with Calcitriol-d3 significantly alters the expression of adipogenic markers and triglyceride accumulation in a dose-dependent manner .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Calcitriol-d3 change over time. It has been observed that the bioconversion of Vitamin D3 into calcitriol in a laboratory fermenter showed a 2.5-fold increase as compared to the shake flask level . This indicates the product’s stability and long-term effects on cellular function.
Dosage Effects in Animal Models
The effects of Calcitriol-d3 vary with different dosages in animal models. For instance, Calcitriol-d3 has been shown to regulate rat brain development
Metabolic Pathways
Calcitriol-d3 is involved in several metabolic pathways. It interacts with enzymes or cofactors and can affect metabolic flux or metabolite levels . For instance, it is involved in the metabolism of Vitamin D3 into calcitriol .
Subcellular Localization
It is known that Calcitriol-d3 enters the nucleus upon Vitamin D3 binding where it forms heterodimers with the retinoid X receptor/RXR
属性
IUPAC Name |
(1R,3S,5Z)-5-[(2E)-2-[(1R,3aS,7aR)-1-[(2R)-6-hydroxy-6-methylheptan-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]-1-deuterioethylidene]-4-(dideuteriomethylidene)cyclohexane-1,3-diol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H44O3/c1-18(8-6-14-26(3,4)30)23-12-13-24-20(9-7-15-27(23,24)5)10-11-21-16-22(28)17-25(29)19(21)2/h10-11,18,22-25,28-30H,2,6-9,12-17H2,1,3-5H3/b20-10+,21-11-/t18-,22-,23-,24+,25+,27-/m1/s1/i2D2,11D | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMRQFYUYWCNGIN-POLIPXRRSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCCC(C)(C)O)C1CCC2C1(CCCC2=CC=C3CC(CC(C3=C)O)O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C(=C\1[C@H](C[C@@H](C/C1=C(\[2H])/C=C/2\CCC[C@]3([C@H]2CC[C@@H]3[C@H](C)CCCC(C)(C)O)C)O)O)[2H] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H44O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
128723-16-0 | |
| Record name | 128723-16-0 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


palladium(II) dichloride](/img/structure/B3068946.png)
![N-[(1R)-1-phenylethyl]-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine](/img/structure/B3068952.png)
![N-(2-Methylphenyl)-N'-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]urea](/img/structure/B3068961.png)
![Urea, N-(4-methylphenyl)-N'-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-](/img/structure/B3068962.png)






![9H-Fluoren-9-one,O-[(4-methylphenyl)sulfonyl]oxime](/img/structure/B3069021.png)



